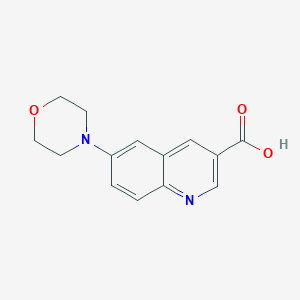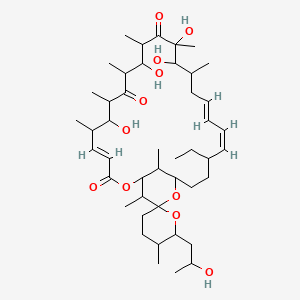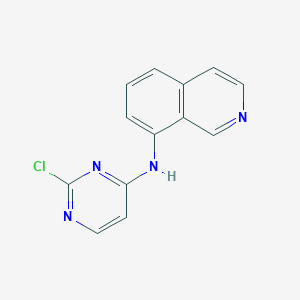
6-Morpholinoquinoline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Morpholinoquinoline-3-carboxylic Acid is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 6-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinoquinoline-3-carboxylic Acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline-3-carboxylic acid can be reacted with morpholine under basic conditions to yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the quinoline core or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides can be employed.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
科学研究应用
6-Morpholinoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用机制
The mechanism of action of 6-Morpholinoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .
相似化合物的比较
6-Methoxyquinoline-3-carboxylic Acid: Similar structure but with a methoxy group instead of a morpholine ring.
Quinoline-3-carboxylic Acid: Lacks the morpholine ring, making it less soluble and bioavailable.
6-Chloroquinoline-3-carboxylic Acid: Contains a chloro group instead of a morpholine ring, leading to different reactivity and applications.
Uniqueness: 6-Morpholinoquinoline-3-carboxylic Acid is unique due to the presence of the morpholine ring, which enhances its solubility, bioavailability, and potential for forming hydrogen bonds with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
6-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-7-10-8-12(1-2-13(10)15-9-11)16-3-5-19-6-4-16/h1-2,7-9H,3-6H2,(H,17,18) |
InChI 键 |
FGKRZJPYZNJAQO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC3=CC(=CN=C3C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)





![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)

